6-methoxy-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene
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Overview
Description
6-methoxy-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene is a heterocyclic compound with a unique structure that combines an imidazole ring fused to a quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with glyoxal in the presence of a suitable catalyst to form the imidazoquinoline core . The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide.
Industrial Production Methods
large-scale synthesis would generally follow similar routes as laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the imidazole ring, potentially leading to different pharmacological properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
6-methoxy-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-methoxy-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and modifications to the compound .
Comparison with Similar Compounds
Similar Compounds
- 8-Methoxy-2-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline
- 2-Phenyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline
- 8-Methoxy-2,3,5,6-tetrahydro-pyrido[3,2,1-ij]quinoline-1,7-dione
- 6-Methoxy-2,2,4-trimethyl-8-trityl-1,2-dihydro-quinoline
Uniqueness
6-methoxy-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene is unique due to its specific structural features, such as the methoxy group and the fused imidazoquinoline ring system. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
19279-85-7 |
---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
6-methoxy-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene |
InChI |
InChI=1S/C11H12N2O/c1-14-9-5-8-3-2-4-13-7-12-10(6-9)11(8)13/h5-7H,2-4H2,1H3 |
InChI Key |
ZYCPGPHRDMAIQP-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C3C(=C1)N=CN3CCC2 |
Canonical SMILES |
COC1=CC2=C3C(=C1)N=CN3CCC2 |
Synonyms |
4H-Imidazo[4,5,1-ij]quinoline,5,6-dihydro-8-methoxy-(8CI) |
Origin of Product |
United States |
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